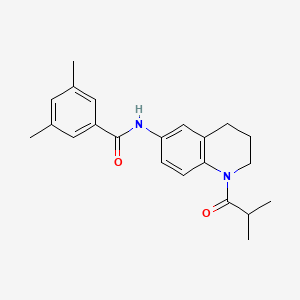

![molecular formula C22H16Cl2N2O B2990346 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline CAS No. 400078-69-5](/img/structure/B2990346.png)

2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Inhibition of Cyclic GMP Phosphodiesterase

- Research Insight : Quinazoline derivatives, including those with methoxy groups, have been found to inhibit cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta. This inhibition contributes to the dilation of coronary arteries, indicating potential cardiovascular applications (Takase et al., 1994).

2. Antimicrobial Properties

- Research Insight : Certain quinazoline derivatives have shown promising antimicrobial activities. This includes the synthesis of compounds like 8-Methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione, indicating potential uses in combating microbial infections (Gupta & Chaudhary, 2012).

3. Synthesis and Characterization

- Research Insight : Synthesis and characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline derivatives have been conducted, highlighting the potential for further exploration in chemical research (Yan et al., 2013).

4. Optoelectronic Material Applications

- Research Insight : Quinazolines have been explored for their use in electronic devices, luminescent elements, and photoelectric conversion elements, suggesting their significance in the field of optoelectronic materials (Lipunova et al., 2018).

5. Potential Anticancer Activity

- Research Insight : Some quinazoline derivatives have been shown to possess antitumor activity, indicating their potential application in cancer research and therapy (Ouyang Gui-ping, 2012).

Future Directions

Quinazoline derivatives, such as 2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline, have received significant attention due to their wide and distinct biopharmaceutical activities . Future research may focus on exploring the potential applications of these compounds in medicinal chemistry, including their use as potential treatments for various diseases .

Mechanism of Action

Mode of Action

Based on its structural similarity to other quinazoline derivatives, it may interact with its targets through a variety of mechanisms, including free radical reactions, nucleophilic substitution, and oxidation .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity and stability of a compound .

properties

IUPAC Name |

2-benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N2O/c23-18-10-6-11-19(24)17(18)14-27-22-16-9-4-5-12-20(16)25-21(26-22)13-15-7-2-1-3-8-15/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULSGYRVCNZYLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)OCC4=C(C=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2990265.png)

![3-allyl-8-(3-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990270.png)

![7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990271.png)

![5-Chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2990279.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2990281.png)

![1-(1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)-2-chloropropan-1-one](/img/structure/B2990282.png)

![ethyl 3-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B2990284.png)